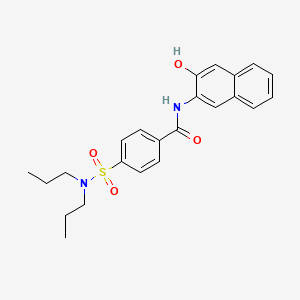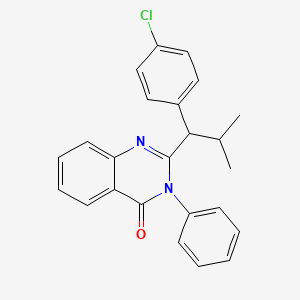![molecular formula C10H16N2O4 B14200852 Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate CAS No. 831218-24-7](/img/structure/B14200852.png)
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxyethylidene group attached to a hydrazinylidene moiety, which is further connected to an oxobutanoate backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate typically involves the reaction of ethyl 3-oxobutanoate with a suitable hydrazine derivative under reflux conditions. For instance, a mixture of ethyl 3-oxobutanoate and the hydrazine derivative in absolute ethanol is heated at reflux temperature for a specific duration, usually around 2 hours . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to amine derivatives.
Substitution: The ethoxyethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry for potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new drugs with specific biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate involves its interaction with molecular targets through its functional groups. The hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities.
Comparison with Similar Compounds
Similar Compounds
(1-Ethoxyethylidene)malononitrile: This compound shares the ethoxyethylidene group but differs in its overall structure and reactivity
Ethyl 2-cyano-3-ethoxyacrylate: Another compound with an ethoxy group, used in different chemical contexts.
Uniqueness
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
CAS No. |
831218-24-7 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
ethyl 3-(1-ethoxyethylidenehydrazinylidene)-2-oxobutanoate |
InChI |
InChI=1S/C10H16N2O4/c1-5-15-8(4)12-11-7(3)9(13)10(14)16-6-2/h5-6H2,1-4H3 |
InChI Key |
SOGTWQLVEXWUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NN=C(C)C(=O)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


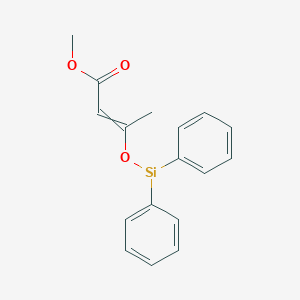


![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)
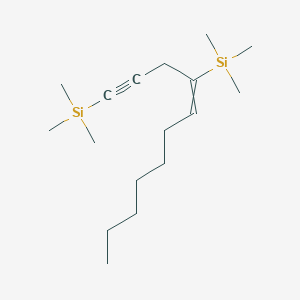
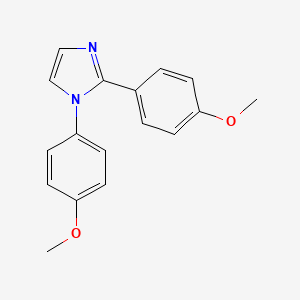
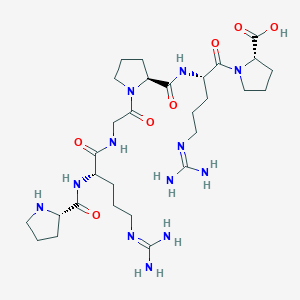

![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)
